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Compound of Interest

Compound Name: z-Tyr-ome

Cat. No.: B554329 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly referred to as z-Tyr-ome, is a pivotal

protected amino acid derivative extensively utilized in the chemical synthesis of peptides. Its

unique combination of a Z (benzyloxycarbonyl) group protecting the α-amino functionality and a

methyl ester protecting the C-terminus offers strategic advantages in the construction of

complex peptide chains. This guide provides a comprehensive overview of the physicochemical

properties, synthesis, and application of z-Tyr-ome in the development of peptide therapeutics,

complete with detailed experimental protocols and visualization of relevant biological pathways.

Core Properties of z-Tyr-ome and Related
Derivatives
The selection of appropriate building blocks is critical in peptide synthesis. The

physicochemical properties of z-Tyr-ome and its related derivatives are summarized below,

providing essential data for reaction planning and execution.
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Property z-Tyr-ome z-Tyr-OH z-Ser-Tyr-OMe

CAS Number 13512-31-7 1164-16-5 Not readily available

Molecular Formula C₁₈H₁₉NO₅ C₁₇H₁₇NO₅ C₂₁H₂₄N₂O₇

Molecular Weight 329.35 g/mol [1] 315.32 g/mol 416.4 g/mol [2]

Melting Point 93-97 °C[1][3][4] ~140 °C Not available

Appearance
Colorless or slightly

yellow crystal[1]

White to off-white

solid
Not available

Solubility

Soluble in Chloroform,

Dichloromethane,

Ethyl Acetate, DMSO,

Acetone[4]. Insoluble

in water[1].

Soluble in DMSO (100

mg/mL)[5]
Not available

Optical Activity
Not specified in

retrieved results

[α]22/D +11° (c = 1 in

acetic acid)
Not available

Synthesis and Incorporation of z-Tyr-ome in Peptide
Chains
z-Tyr-ome serves as a versatile building block in both solution-phase and solid-phase peptide

synthesis (SPPS). The choice of methodology depends on the desired peptide length, scale of

synthesis, and purification strategy.

Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is often preferred for shorter peptides and large-scale production. The

following is a general workflow for the coupling of z-Tyr-ome to another amino acid ester.
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Start: z-Tyr-ome & Amino Acid Ester

Peptide Coupling
(e.g., EDC/HOBt in DCM)

Aqueous Workup
(Wash with acid, base, brine)

Purification
(e.g., Column Chromatography)

Protected Dipeptide
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Workflow for solution-phase peptide coupling with z-Tyr-ome.

Experimental Protocol: EDC/HOBt Coupling in Solution-Phase

This protocol describes the coupling of z-Tyr-ome with an amino acid methyl ester, such as L-

Phenylalanine methyl ester (H-Phe-OMe).

Materials:

z-Tyr-ome

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

1 M HCl, Saturated NaHCO₃ solution, Brine

Anhydrous Na₂SO₄

Silica gel for column chromatography

Procedure:

Preparation of Amino Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1

equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 20 minutes at room

temperature to obtain the free base.

Activation of Carboxyl Component: In a separate flask, dissolve z-Tyr-ome (1.0 equivalent)

and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

Coupling Reaction: Add EDC·HCl (1.1 equivalents) to the cooled z-Tyr-ome solution and stir

for 30 minutes at 0 °C. To this mixture, add the freshly prepared H-Phe-OMe solution. Allow

the reaction to warm to room temperature and stir overnight.

Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute

the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography to yield the pure

protected dipeptide.

Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the synthesis of longer peptides. The growing peptide chain

is anchored to an insoluble resin, allowing for the easy removal of excess reagents and

byproducts by simple filtration.
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SPPS Cycle for z-Tyr-ome Incorporation

N-terminal Deprotection
(e.g., 20% Piperidine in DMF for Fmoc)

Washing
(DMF, DCM)

Coupling of z-Tyr-ome
(e.g., DIC/HOBt in DMF)

Washing
(DMF, DCM)

Resin-Bound Dipeptide

Repeat cycle for
further elongation

Resin-Bound Amino Acid

Click to download full resolution via product page

A single cycle of solid-phase peptide synthesis for incorporating z-Tyr-ome.

Experimental Protocol: Standard DIC/HOBt Coupling in Fmoc-SPPS

This protocol outlines the incorporation of z-Tyr-ome into a peptide chain using the Fmoc/tBu

strategy.

Materials:
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Fmoc-protected amino acid-loaded resin

20% Piperidine in N,N-Dimethylformamide (DMF)

z-Tyr-ome

Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Anhydrous DMF and Dichloromethane (DCM)

Procedure:

Resin Swelling: Swell the resin in DMF in a reaction vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the

N-terminal Fmoc group.

Washing: Wash the resin thoroughly with DMF and DCM.

Coupling: In a separate vial, dissolve z-Tyr-ome (5 equivalents based on resin substitution)

and HOBt (5.5 equivalents) in a minimum volume of DMF. Add this solution to the resin,

followed by the addition of DIC (5.5 equivalents).

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a

qualitative method like the ninhydrin (Kaiser) test.

Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly

with DMF and DCM. The resin is now ready for the next cycle of deprotection and coupling.

Deprotection Strategies
Following the assembly of the peptide chain, the protecting groups must be removed to yield

the final, biologically active peptide.

Z-Group Deprotection
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The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation or acidolysis.

[6]

Experimental Protocol: Catalytic Hydrogenation

This is a mild and efficient method for Z-group removal.

Materials:

Z-protected peptide

Palladium on carbon (10% Pd/C)

Methanol or Ethanol

Hydrogen gas source (e.g., balloon) or a hydrogen donor like ammonium formate.

Procedure:

Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol%).

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g.,

with a balloon). Stir the mixture vigorously at room temperature.

Monitoring: Monitor the reaction by TLC or LC-MS.

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the

catalyst.

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Methyl Ester Cleavage (Saponification)
The C-terminal methyl ester can be cleaved by saponification using a base.

Experimental Protocol: Saponification
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Materials:

Peptide methyl ester

1 M Sodium Hydroxide (NaOH) solution

Methanol and Water

1 M Hydrochloric acid (HCl)

Procedure:

Reaction Setup: Dissolve the peptide methyl ester in a mixture of methanol and water and

cool to 0 °C.

Saponification: Add 1 M NaOH solution (1.1 equivalents) dropwise while stirring. Stir at room

temperature and monitor the reaction by TLC.

Neutralization: Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M

HCl.

Isolation: Remove the methanol under reduced pressure. The resulting aqueous solution

containing the deprotected peptide can then be purified or lyophilized.
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Deprotection
Method

Reagents Typical Yield Notes

Z-Group Removal

Catalytic

Hydrogenation
H₂ gas, Pd/C >90%

Mild conditions, but

not suitable for

peptides containing

sulfur.

Catalytic Transfer

Hydrogenation

Ammonium formate,

Pd/C
80-95%[7]

Avoids the use of

hydrogen gas.

Acidolysis HBr in Acetic Acid Variable

Harsher conditions,

can cause side

reactions.

Methyl Ester

Cleavage

Saponification
NaOH or LiOH in

aqueous solvent
~90%[8]

Risk of racemization,

especially with C-

terminal N-

methylamino acids.[9]

Application of z-Tyr-ome in Therapeutic Peptides
and Their Signaling Pathways
Tyrosine and its derivatives are frequently found in bioactive peptides due to the crucial role of

the phenolic side chain in receptor binding and biological activity. Peptides synthesized using z-
Tyr-ome or similar building blocks often target G-protein coupled receptors (GPCRs), a large

family of transmembrane receptors involved in a myriad of physiological processes.

Dermorphins and Mu-Opioid Receptor Signaling
Dermorphin is a potent opioid peptide originally isolated from the skin of a South American frog.

[10] It and its analogs are highly selective agonists for the mu-opioid receptor (MOR), a GPCR

that mediates the analgesic effects of morphine and other opioids.[10][11]
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Simplified mu-opioid receptor signaling pathway activated by Dermorphin.

Activation of the mu-opioid receptor by dermorphin leads to the dissociation of the

heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunits

activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium

efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing
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neurotransmitter release.[12] These combined effects lead to a reduction in neuronal

excitability and the analgesic effects of the opioid peptide.

Hemopressins and Cannabinoid Receptor 1 (CB1R)
Signaling
Hemopressin is a peptide derived from the α-chain of hemoglobin that acts as an inverse

agonist at the cannabinoid receptor 1 (CB1R).[9][13][14] CB1R is a GPCR that is a key

component of the endocannabinoid system, involved in regulating appetite, pain, mood, and

memory. As an inverse agonist, hemopressin not only blocks the action of CB1R agonists but

also reduces the basal, constitutive activity of the receptor.[13][15]
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Inverse agonist action of Hemopressin on the CB1 receptor signaling pathway.
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By binding to CB1R, hemopressin stabilizes the receptor in an inactive conformation, thereby

reducing the basal level of G-protein activation.[13] This leads to a disinhibition of adenylyl

cyclase and a subsequent increase in cAMP levels from their suppressed basal state.[13] This

modulation of the endocannabinoid system is responsible for the anorectic (appetite-

suppressing) and antinociceptive effects of hemopressin.[14]

Tyr-MIF-1 Family and Opiate Modulation
The Tyr-MIF-1 family of peptides (e.g., Tyr-MIF-1, Tyr-W-MIF-1) are endogenous neuropeptides

that can act as modulators of the opioid system.[16][17] Tyr-MIF-1 can exhibit both opiate

agonist and antagonist properties and has shown selectivity for the mu-opiate binding site.[13]

[17] The precise signaling mechanisms are complex and can involve interactions with both

opioid and other receptor systems, including the GABA-benzodiazepine receptor complex.[18]

Conclusion
z-Tyr-ome is a cornerstone building block in the synthesis of peptide therapeutics. Its well-

defined protecting group strategy allows for its efficient incorporation into peptide chains

through both solution-phase and solid-phase methodologies. The resulting tyrosine-containing

peptides, such as analogs of dermorphin and hemopressin, have shown significant therapeutic

potential by modulating key GPCR signaling pathways. A thorough understanding of the

chemistry of z-Tyr-ome, coupled with insights into the biological targets of the resulting

peptides, is essential for the rational design and development of novel peptide-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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